molecular formula C16H25NO3 B5030817 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B5030817
M. Wt: 279.37 g/mol
InChI Key: BFGDVIJNOXNIGI-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine is a chemical compound with the molecular formula C18H29NO4 It is known for its unique structure, which includes a piperidine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)piperidine hydrochloride
  • 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-[2-(2-Fluorophenoxy)ethyl]piperidine

Uniqueness

1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine is unique due to its specific structure, which includes a methoxyphenoxy group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-14-13-19-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDVIJNOXNIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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